molecular formula C22H17N5OS B2534431 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1207038-27-4

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2534431
CAS No.: 1207038-27-4
M. Wt: 399.47
InChI Key: BYKAPNDSFPWQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . Another study reported a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Therapeutic Applications

The compound's relevance in medicinal chemistry, particularly in the development of new derivatives with diverse pharmacological activities, is highlighted in the literature. Imidazo[2,1-b]thiazole derivatives, of which the compound is a part, have been explored for their therapeutic potential. These derivatives show promise in various therapeutic areas, illustrating the versatility of this scaffold in medicinal chemistry. The interest in these compounds stems from their potential in creating new therapeutic agents with improved efficacy and safety profiles.

(Shareef, Khan, Babu, & Kamal, 2019)

Heterocyclic Chemistry

The compound's utility extends to the synthesis of heterocycles, a critical area in drug discovery and development. Its structure, which incorporates both imidazo[2,1-b]thiazole and pyrazole moieties, makes it a valuable building block for the creation of novel heterocyclic compounds. These compounds are foundational in the development of drugs with various biological activities, demonstrating the compound's importance in synthetic chemistry.

(Gomaa & Ali, 2020)

Antitumor Activity

Research into imidazole derivatives, including the structure of interest, has shown potential antitumor properties. This area of study is crucial for the development of new cancer treatments. By understanding the biological activities and interactions of these compounds, researchers can design more effective and targeted therapies for various types of cancer.

(Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)

Biological Significance of Azolylthioacetic Acids

The synthesis and biological activity of azolylthioacetic acids, which include structures similar to the compound , have been extensively studied. These compounds exhibit a range of biological effects, such as antioxidant, hypoglycemic, and antimicrobial activities. This research underscores the compound's potential as a precursor for developing new drugs with diverse therapeutic effects.

(Chornous, Palamar, Grozav, & Vovk, 2016)

Future Directions

The design and development of novel molecules to treat various diseases has spurred great interest in many industrial and academic research laboratories worldwide . Among fused heterocyclic compounds, imidazo[2,1-b]thiazole derivatives attracted much attention owing to their wide-range of biological properties . Therefore, the future directions could involve further exploration of the biological activities of “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” and its derivatives, and their potential applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to inhibition or activation of enzymatic activity . For instance, it has been observed to inhibit certain kinases, thereby modulating signal transduction pathways that are critical for cell growth and differentiation .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis by disrupting mitochondrial function and activating caspases . Additionally, it affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of kinases, inhibiting their activity and thus blocking downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, affecting its efficacy . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Degradation products may also accumulate, potentially leading to reduced activity or altered effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c1-26-20(13-18(25-26)15-5-3-2-4-6-15)21(28)23-17-9-7-16(8-10-17)19-14-27-11-12-29-22(27)24-19/h2-14H,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKAPNDSFPWQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.